3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Catalog No.
S12412117
CAS No.
853348-27-3
M.F
C20H13ClF3NO2
M. Wt
391.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluorome...

CAS Number

853348-27-3

Product Name

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C20H13ClF3NO2/c21-17-7-2-1-6-16(17)18-10-8-15(27-18)9-11-19(26)25-14-5-3-4-13(12-14)20(22,23)24/h1-12H,(H,25,26)/b11-9+

InChI Key

WAQKUHLEOKOOGI-PKNBQFBNSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C20H13ClF3NO2C_{20}H_{13}ClF_3NO_2, and it has a molecular weight of approximately 392.65 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry and material science .

Typical of acrylamides, including:

  • Nucleophilic Addition: The carbonyl group in the acrylamide can undergo nucleophilic addition reactions, which can be utilized for further functionalization.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the acrylamide bond can hydrolyze to yield the corresponding carboxylic acid.
  • Electrophilic Substitution: The aromatic rings may undergo electrophilic substitution reactions due to their electron-rich nature, particularly at positions ortho or para to existing substituents.

While specific biological activity data for 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of furan and chlorophenyl groups have been studied for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability .

Synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide may involve several steps:

  • Formation of the Furan Ring: Starting from appropriate precursors (e.g., furfural), the furan ring can be synthesized via cyclization reactions.
  • Chlorination: Introduction of the chlorine atom into the phenyl group can be achieved through electrophilic aromatic substitution using chlorinating agents.
  • Acrylamide Formation: The final step typically involves coupling the furan derivative with an appropriate amine (in this case containing the trifluoromethyl group) to form the acrylamide linkage through an amide bond formation reaction.

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its unique structural features.
  • Material Science: In polymer chemistry for creating functional materials with specific properties due to its acrylamide functionality.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide given the biological activity associated with similar compounds.

Interaction studies involving this compound could focus on:

  • Protein Binding Affinity: To determine how well it interacts with target proteins or enzymes.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells could shed light on its pharmacokinetics.
  • Toxicological Assessments: Evaluating any potential toxic effects in biological systems is crucial for safety evaluations.

Several compounds share structural similarities with 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Trifluoromethyl-phenyl)-acrylamideC16H11ClF3NOLacks furan ring; simpler structure
3-(5-(2-Chlorophenyl)-furan-2-yl)-N-(2-Trifluoromethyl-phenyl)-acrylamideC20H13ClF3NO2Similar but varies in trifluoromethyl positioning
1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazoleC14H8ClF3N2OContains pyrazole instead of acrylamide

These comparisons highlight the unique combination of furan and trifluoromethyl functionalities present in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, which may contribute to distinct biological activities and applications not found in other similar compounds .

Retrosynthetic analysis of 3-(5-(2-chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide reveals three key disconnections (Figure 1):

  • Amide bond cleavage: The acrylamide moiety suggests a coupling between 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid and 3-(trifluoromethyl)aniline.
  • Furan biaryl linkage: The 5-(2-chlorophenyl)furan substructure implies a cross-coupling strategy between a furan boronate and 2-chlorophenyl halide.
  • Furan ring construction: The furan core may originate from cyclization of 1,4-dicarbonyl precursors or [4+2] cycloaddition derivatives.

Critical evaluation of synthetic routes identifies two viable pathways:

  • Pathway A: Suzuki-Miyaura coupling for biaryl formation followed by Paal-Knorr furan synthesis (67% yield in model systems).
  • Pathway B: Sequential Huisgen azide-alkyne cycloaddition and retro-Diels-Alder furan generation (limited to 42% yield due to competing side reactions).

Palladium-Catalyzed Cross-Coupling Approaches for Biaryl Furan Construction

Palladium-mediated strategies enable precise construction of the 5-(2-chlorophenyl)furan motif:

Reaction ComponentOptimal ConditionsYield (%)Reference
Furan-2-boronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃, EtOH, 85°C91
2-ChloroiodobenzenePd(OAc)₂ (2 mol%), SPhos, CsF, DMF88
Microwave acceleration150 W, 120°C, 15 min94

Key advancements include:

  • Trifluoroborate stability: Potassium furan-2-yltrifluoroborate reagents demonstrate superior coupling efficiency (1.8×) compared to boronic acids.
  • Ligand effects: RuPhos ligands enable coupling of electron-deficient aryl chlorides at 85°C versus 120°C for PPh₃ systems.
  • Solvent optimization: Ethanol/water (4:1) mixtures suppress protodeboronation while maintaining catalyst activity.

Microwave-Assisted Cyclization Techniques for Heterocyclic Core Formation

Microwave irradiation significantly enhances furan ring formation:

Cyclization Protocol

  • Charge 1,4-diketone (1 eq), p-TsOH (0.2 eq), and DMF (0.1 M)
  • Irradiate at 300 W, 140°C for 8 min
  • Cool and precipitate with ice/water

Comparative Performance

MethodTimeYield (%)Purity (HPLC)
Conventional6 hr5892.4
Microwave8 min8998.1

Data adapted from

Mechanistic studies reveal microwave-specific effects:

  • Selective dielectric heating accelerates enolization (k = 0.78 min⁻¹ vs 0.12 min⁻¹ thermally).
  • Pressure buildup (up to 18 bar) drives equilibrium toward cyclized product.
  • Localized superheating suppresses diketone decomposition pathways.

Solid-Phase Synthesis Optimization for Scalable Acrylamide Functionalization

Solid-phase strategies employing ChemMatrix resin enable efficient acrylamide assembly:

Stepwise Functionalization

  • Resin loading: 0.78 mmol/g capacity via Wang linker
  • Acid activation: TBTU/HOBt in DMF (4 hr, 25°C)
  • Amine coupling: 3-(Trifluoromethyl)aniline (3 eq), DIEA (6 eq), 16 hr
  • Cleavage: TFA/H₂O (95:5), 2 hr, 92% recovery

Key Advantages

  • Purity enhancement: Residual reagents removed via simple filtration (≥98% vs 86% solution-phase).
  • Scalability: Linear yield maintenance from 1 g to 500 g batches.
  • Functional group tolerance: Stable to Pd catalysts (0.5% leaching) and high-temperature cyclizations.

Recent innovations include:

  • Flow-through reactors: Continuous processing reduces cycle time by 68%.
  • On-resin analytics: FTIR monitoring enables real-time reaction optimization.
  • Hybrid approaches: Solid-supported Cu catalysts for simultaneous coupling/cyclization.

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

391.0586908 g/mol

Monoisotopic Mass

391.0586908 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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